molecular formula C16H23N3O2 B6087507 N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide

N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide

Numéro de catalogue B6087507
Poids moléculaire: 289.37 g/mol
Clé InChI: CDTFDBWSSUJAMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and has been shown to have significant effects on the central nervous system.

Applications De Recherche Scientifique

N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been shown to have significant neuroprotective effects and has been shown to improve cognitive function in animal models of these diseases.
In addition to its potential use in the treatment of neurodegenerative diseases, N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been studied for its potential use in the treatment of addiction. N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been shown to reduce drug-seeking behavior in animal models of addiction and has been suggested as a potential treatment for nicotine addiction.

Mécanisme D'action

N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide acts as an agonist at the nicotinic acetylcholine receptor, specifically the α7 subtype. Activation of the α7 nicotinic acetylcholine receptor has been shown to have significant neuroprotective effects and to improve cognitive function. N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which may contribute to its effects on addiction.
Biochemical and Physiological Effects
N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been shown to have significant effects on the central nervous system. In animal models, N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been shown to improve cognitive function, reduce inflammation, and have neuroprotective effects. N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has also been shown to reduce drug-seeking behavior in animal models of addiction.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is its specificity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of activation of this receptor subtype without the confounding effects of other receptor subtypes. However, one limitation of N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is its relatively short half-life, which may make it difficult to study its effects over longer periods of time.

Orientations Futures

There are many potential future directions for research on N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide. One area of research could be the development of more potent and selective α7 nicotinic acetylcholine receptor agonists based on the structure of N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide. Another area of research could be the development of novel drug delivery systems to extend the half-life of N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide and allow for longer-term studies. Finally, further studies are needed to investigate the potential therapeutic applications of N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in the treatment of neurodegenerative diseases and addiction.
Conclusion
N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is a compound with significant potential for therapeutic applications. Its specificity for the α7 nicotinic acetylcholine receptor and its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. Its ability to reduce drug-seeking behavior also makes it a potential treatment for addiction. Further research is needed to fully understand the mechanism of action of N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide and to investigate its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide involves the reaction of 4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl chloride with N,N-dimethylethanolamine. The resulting product is then purified by column chromatography to obtain N-[2-(dimethylamino)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in its pure form.

Propriétés

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-18(2)11-9-17-16(21)14-7-5-13(6-8-14)12-19-10-3-4-15(19)20/h5-8H,3-4,9-12H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTFDBWSSUJAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.